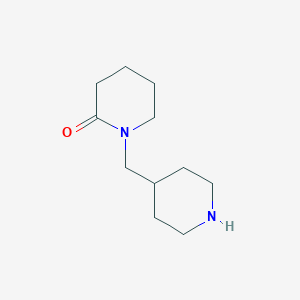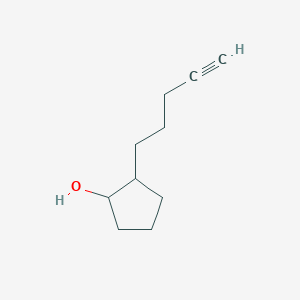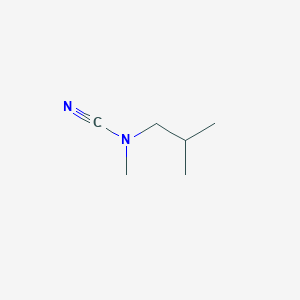
4-Propyl-1,2,3-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and industrial applications. The molecular formula of this compound is C5H9N3S, and it has a molecular weight of 143.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,2,3-thiadiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with propyl bromide under basic conditions, followed by cyclization with an oxidizing agent such as ferric chloride . Another approach involves the use of phosphoryl chloride as a cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Propyl-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Propyl-1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It also interacts with enzymes involved in cellular metabolism, thereby exerting its biological effects . The presence of the thiadiazole ring is crucial for its activity, as it facilitates binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Propyl-1,3,4-thiadiazol-2-amine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
6-Propyl-2-thiouracil: Contains a thiouracil ring instead of a thiadiazole ring.
Uniqueness
4-Propyl-1,2,3-thiadiazol-5-amine is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H9N3S |
|---|---|
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
4-propylthiadiazol-5-amine |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-5(6)9-8-7-4/h2-3,6H2,1H3 |
InChI-Schlüssel |
FSWJOVIFCLVMTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(SN=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)
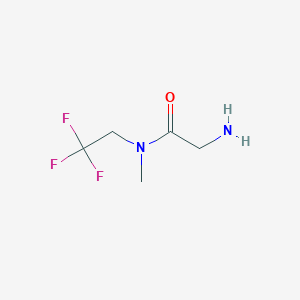
![5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile](/img/structure/B13315447.png)
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B13315455.png)

![3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile](/img/structure/B13315471.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine](/img/structure/B13315477.png)
![7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13315488.png)
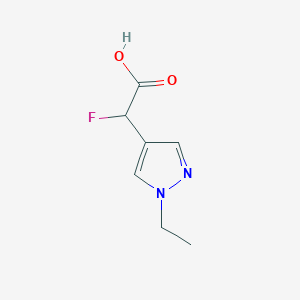
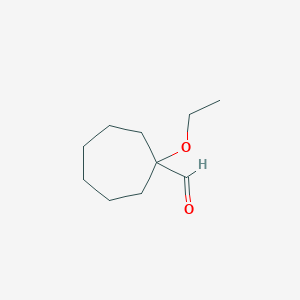
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
